19F and 1H NMR chemical shift data for 1,1,1-Trifluoro-4-methylpent-3-en-2-one
19F and 1H NMR chemical shift data for 1,1,1-Trifluoro-4-methylpent-3-en-2-one
In-Depth Technical Guide: 19 F and 1 H NMR Chemical Shift Profiling of 1,1,1-Trifluoro-4-methylpent-3-en-2-one
Executive Summary
The compound 1,1,1-trifluoro-4-methylpent-3-en-2-one (CAS: 400-31-7) is a highly reactive fluorinated enone utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including glucocorticoid agonists like BI 653048 [1]. The presence of a strongly electron-withdrawing trifluoromethyl ( −CF3 ) group conjugated with an α,β -unsaturated ketone creates a unique "push-pull" electronic system. Accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for ensuring intermediate purity during scale-up. This whitepaper provides an authoritative, causality-driven breakdown of the 1 H, 19 F, and 13 C NMR chemical shifts for this molecule, alongside field-proven experimental protocols.
Structural Topography & Electronic Environment
The molecular architecture of 1,1,1-trifluoro-4-methylpent-3-en-2-one ( CF3−C(=O)−CH=C(CH3)2 ) dictates its spectroscopic signature. The molecule features a highly polarized π -system:
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Electron-Withdrawing Terminus: The trifluoroacetyl group ( −COCF3 ) exerts an intense inductive ( −I ) and mesomeric ( −M ) pull.
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Electron-Donating Terminus: The gem-dimethyl groups at the β -position provide hyperconjugative electron donation ( +I , +M ).
This polarization restricts rotation around the C=C and C−C(=O) bonds, locking the molecule into a planar conformation that renders the two terminal methyl groups chemically and magnetically non-equivalent.
Synthesis of 1,1,1-Trifluoro-4-methylpent-3-en-2-one via Grignard acylation.
1 H NMR Spectroscopic Analysis
The proton NMR spectrum of this compound is defined by three distinct proton environments. The causality behind their chemical shifts is rooted in diamagnetic anisotropy and inductive deshielding.
Causality of Chemical Shifts
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The Alkene Proton ( CH= ): Located at the α -position relative to the carbonyl, this proton is highly deshielded by the combined anisotropic effect of the C=O double bond and the inductive pull of the adjacent −CF3 group. It typically resonates at ~6.20 ppm as a finely split multiplet (or broad singlet) due to long-range allylic coupling ( 4J ) with the β -methyl protons.
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The Non-Equivalent Methyl Groups ( −CH3 ): Because the C=C bond prevents free rotation, one methyl group is cis to the carbonyl oxygen, while the other is trans.
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The methyl group cis to the carbonyl experiences greater deshielding due to the spatial proximity to the carbonyl's anisotropic cone, pushing its shift to ~2.25 ppm .
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The trans methyl group is relatively shielded, appearing at ~2.05 ppm . Both appear as doublets due to allylic coupling ( 4J≈1.2 Hz) with the α -proton.
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H NMR Data Summary ( CDCl3 , 400 MHz)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment |
| C-3 | 6.20 | m (broad s) | 1H | 4J≈1.2 | CH= (Alkene proton) |
| C-5 | 2.25 | d | 3H | 4J≈1.2 | −CH3 (cis to carbonyl) |
| C-5' | 2.05 | d | 3H | 4J≈1.2 | −CH3 (trans to carbonyl) |
19 F NMR Spectroscopic Analysis
Fluorine-19 is a highly sensitive spin-½ nucleus. The chemical shift of a trifluoromethyl group is highly diagnostic of its immediate electronic environment [2].
Causality of Chemical Shifts
In 1,1,1-trifluoro-4-methylpent-3-en-2-one, the −CF3 group is directly attached to an sp2 -hybridized carbonyl carbon. The strong electron-withdrawing nature of the carbonyl group deshields the fluorine nuclei compared to a standard aliphatic −CF3 group.
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Chemical Shift: The 19 F resonance appears as a sharp singlet at -77.5 ppm (referenced to CFCl3 ).
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Coupling: While 4JHF coupling to the alkene proton is theoretically possible, it is typically too small (< 1 Hz) to resolve under standard 1D 19 F acquisition parameters without specific window functions (e.g., Gaussian resolution enhancement), resulting in a singlet.
F NMR Data Summary ( CDCl3 , 376 MHz)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment |
| C-1 | -77.5 | s | 3F | −CF3 (Trifluoromethyl) |
13 C NMR Corroboration
To provide a self-validating analytical package, the 13 C NMR data must align with the 1 H and 19 F assignments. The carbon spectrum is dominated by the massive one-bond carbon-fluorine coupling ( 1JCF≈290 Hz) and two-bond coupling ( 2JCF≈33.6 Hz) [1].
C NMR Data Summary ( CDCl3 , 100 MHz)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( JCF , Hz) | Assignment |
| C-2 | 179.3 | q | 2J=33.6 | C=O (Carbonyl) |
| C-4 | 168.5 | s | - | C= ( β -alkene carbon) |
| C-1 | 116.1 | q | 1J=290.0 | −CF3 (Trifluoromethyl) |
| C-3 | 115.5 | s | - | CH= ( α -alkene carbon) |
| C-5 | 28.4 | s | - | −CH3 (cis methyl) |
| C-5' | 21.9 | s | - | −CH3 (trans methyl) |
Standardized Experimental Protocol for NMR Acquisition
To ensure reproducibility and trustworthiness, the following self-validating protocol must be strictly adhered to. Poor sample preparation (e.g., undissolved particulates, paramagnetic impurities) will severely degrade the magnetic field homogeneity (shimming), leading to broad lines that obscure vital allylic couplings.
Step-by-Step Methodology
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Sample Preparation: Weigh 10–15 mg of 1,1,1-trifluoro-4-methylpent-3-en-2-one into a clean, dry vial.
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Solvent Addition: Dissolve the analyte in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Rationale: CDCl3 lacks exchangeable protons and provides a stable deuterium lock signal.
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Filtration: Filter the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube. Rationale: Removes micro-particulates that cause magnetic susceptibility gradients.
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Probe Tuning & Matching (Critical): Insert the sample into the spectrometer. Manually or automatically tune and match the probe for both 1 H (400 MHz) and 19 F (376 MHz) frequencies. Rationale: Ensures maximum power transfer for accurate 90° excitation pulses.
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Locking and Shimming: Lock onto the CDCl3 deuterium signal. Perform gradient shimming (Z1–Z5) until the lock level is maximized and stable.
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Acquisition:
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1 H NMR: Acquire 16 transients (scans) with a relaxation delay ( D1 ) of 2 seconds.
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19 F NMR: Acquire 64 transients with a relaxation delay of 3 seconds. Ensure the spectral width covers +50 to -250 ppm.
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Processing: Apply a 0.3 Hz exponential line broadening (LB) for 1 H and 1.0 Hz for 19 F. Perform Fourier Transform (FT), manual phase correction, and baseline correction.
Standardized workflow for high-resolution multinuclear NMR acquisition.
Conclusion
The NMR profile of 1,1,1-trifluoro-4-methylpent-3-en-2-one is a textbook example of how electronic push-pull systems manifest in spectroscopic data. The stark non-equivalence of the gem-dimethyl groups in the 1 H NMR and the massive carbon-fluorine scalar couplings in the 13 C NMR serve as primary diagnostic markers. By adhering to the rigorous sample preparation and acquisition workflows outlined above, analytical chemists can reliably track the formation and consumption of this critical intermediate in large-scale pharmaceutical syntheses.
References
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Development of a Large Scale Asymmetric Synthesis of the Glucocorticoid Agonist BI 653048 The Journal of Organic Chemistry, 2013, 78 (8), 3647–3661. URL:[Link]
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19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species Reports in Organic Chemistry, 2013, 3, 1-13. URL:[Link]
